2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]
Overview
Description
2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] is a complex organic compound with the molecular formula C18H20N2O12S2. It is known for its chelating properties, particularly in forming stable complexes with metal ions. This compound is often used in agricultural applications to address iron deficiencies in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] typically involves the reaction of ethylenediamine with 2-hydroxy-5-sulfobenzaldehyde, followed by the addition of glycine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Ethylenediamine reacts with 2-hydroxy-5-sulfobenzaldehyde in an aqueous medium.
Step 2: The intermediate product is then reacted with glycine.
Step 3: The final product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction pathways but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfide groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in agriculture as a soil fertilizer to treat iron chlorosis in plants growing in calcareous soils.
Mechanism of Action
The primary mechanism by which 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] exerts its effects is through chelation. The compound binds to metal ions, forming stable complexes that can be easily absorbed by plants or utilized in various chemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and stabilization.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N’-bis(2-hydroxyphenyl)acetic acid: Another chelating agent with similar properties but different structural features.
Ethylenediamine-N,N’-bis(2-hydroxy-5-sulfophenyl)acetic acid: A closely related compound with additional sulfonic acid groups, enhancing its solubility and chelating ability.
Uniqueness
2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] is unique due to its dual sulfonic acid groups, which provide enhanced solubility in aqueous solutions and stronger chelating properties compared to similar compounds. This makes it particularly effective in agricultural applications for treating iron deficiencies in plants.
Properties
IUPAC Name |
2-[2-[[carboxy-(2-hydroxy-5-sulfophenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-sulfophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O12S2/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22/h1-4,7-8,15-16,19-22H,5-6H2,(H,23,24)(H,25,26)(H,27,28,29)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHIPESJZSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159852 | |
Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57368-07-7 | |
Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57368-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-{[Carboxy-(2-hydroxy-5-sulfo-phenyl)-methyl]-amino}-ethylamino)-(2-hydroxy-5-sulfo-phenyl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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